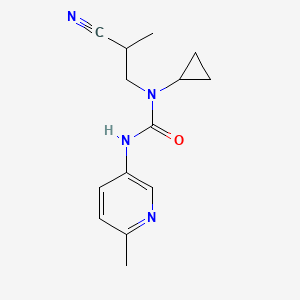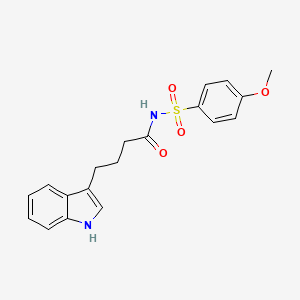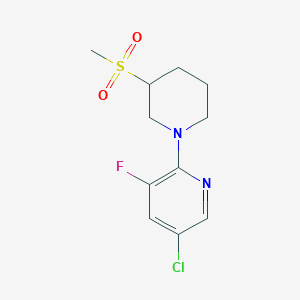![molecular formula C14H20N6O2S B7051272 3-[4-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine](/img/structure/B7051272.png)
3-[4-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine typically involves multiple steps, starting with the preparation of the core imidazole ring. The imidazole ring is then functionalized with a propyl group at the nitrogen atom, followed by the introduction of a sulfonyl group and the piperazine ring. The final step involves the attachment of the pyridazine moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[4-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 3-[4-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure but may differ in the substituents attached to the ring.
Piperazine derivatives: These compounds contain the piperazine ring and can vary in their functional groups.
This comprehensive overview highlights the significance of 3-[4-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-12(2)19-10-14(15-11-19)23(21,22)20-8-6-18(7-9-20)13-4-3-5-16-17-13/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHUIQOUKBMPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoro-N-[1-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-methyl-1-oxopropan-2-yl]acetamide](/img/structure/B7051191.png)
![N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide](/img/structure/B7051197.png)
![[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-(5-chlorofuran-2-yl)methanone](/img/structure/B7051209.png)
![[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B7051220.png)
![2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7051224.png)
![1-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-3-methylurea](/img/structure/B7051227.png)
![2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile](/img/structure/B7051230.png)


![3-(2-Chlorophenyl)-1-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7051251.png)
![2-Hydroxy-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]-2-methyl-4-phenylbutan-1-one](/img/structure/B7051259.png)

![1,3,5-trimethyl-N-[2-(2-methylphenoxy)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7051266.png)
![N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7051275.png)
